

# Application Notes and Protocols for the Synthesis of Solanapyrones Utilizing Methyl Crotonate

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## Compound of Interest

Compound Name: Methyl crotonate

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## Introduction

Solanapyrones are a class of polyketide natural products originally isolated from the fungus *Alternaria solani*, the causative agent of early blight disease in tomatoes and potatoes. These compounds exhibit significant phytotoxic activity and have garnered interest in the scientific community for their unique chemical structures and potential as scaffolds in drug discovery. A key synthetic challenge in the total synthesis of several solanapyrones is the construction of the characteristic decalin core. This document outlines a detailed protocol for the synthesis of key intermediates for solanapyrones D and E, employing a domino Michael reaction with **methyl crotonate** as a pivotal step.

## Overview of the Synthetic Strategy

The synthesis of solanapyrones D and E hinges on an efficient domino Michael reaction to construct the core decalin framework. The kinetic enolate of an optically pure acetylcyclohexene derivative reacts with **methyl crotonate** in a conjugate addition cascade. Subsequent isomerization leads to a thermodynamically stable trans-decalone. This intermediate then undergoes a series of transformations to install the pyrone moiety and the final functional groups, yielding the target solanapyrones.

## Experimental Protocols

### I. Synthesis of the trans-Decalone Intermediate via Domino Michael Reaction

This protocol is adapted from the total synthesis of solanapyrones D and E.

Materials:

- (S)-1-acetyl-2-cyclohexene trimethylsilyl enol ether
- Tetrahydrofuran (THF), anhydrous
- Methyllithium (MeLi) solution in diethyl ether
- Hexamethylphosphoramide (HMPA)
- **Methyl crotonate**
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Sodium methoxide (NaOMe) in methanol
- Hydrochloric acid (HCl)

Procedure:

- Enolate Generation: To a solution of (S)-1-acetyl-2-cyclohexene trimethylsilyl enol ether (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add methyllithium solution (1.1 eq) dropwise.
- Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 35 minutes.

- Domino Michael Reaction: Cool the reaction mixture back down to -78 °C. Add a solution of HMPA (2.0 eq) and **methyl crotonate** (1.5 eq) in anhydrous THF dropwise.
- Stir the resulting solution at -78 °C for 50 minutes, then warm to 0 °C for 35 minutes, and finally allow it to warm to room temperature and stir for 70 minutes.
- Work-up: Quench the reaction by the addition of saturated aqueous NH<sub>4</sub>Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO<sub>4</sub>, and concentrate under reduced pressure.
- Isomerization to trans-Decalone: Dissolve the crude product in methanol and add a solution of sodium methoxide in methanol. Stir the mixture at room temperature.
- Neutralize the reaction with HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO<sub>4</sub>, and concentrate in vacuo. Purify the residue by column chromatography to yield the trans-decalone.

## II. Conversion of trans-Decalone to Solanapyrone D and E

The conversion of the decalone intermediate to the final solanapyrone products involves multiple steps including dehydroxylation, introduction of a double bond, and installation of the pyrone ring followed by functional group manipulation. The final steps to introduce the formyl and hydroxymethyl groups are detailed below.

### A. Synthesis of Solanapyrone D

- The precursor sulfide is oxidized with m-chloroperoxybenzoic acid (MCPBA) to the corresponding sulfoxide.
- To a solution of the sulfoxide in an appropriate solvent, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trimethylsilyldiethylamine (DEATMS).
- The reaction is stirred at room temperature, followed by treatment with tetrabutylammonium fluoride (TBAF) to yield solanapyrone D.[\[1\]](#)

### B. Synthesis of Solanapyrone E

- To a solution of the same sulfoxide precursor used for solanapyrone D, add trifluoroacetic anhydride.
- The reaction mixture is stirred, leading to the formation of solanapyrone E.[1]

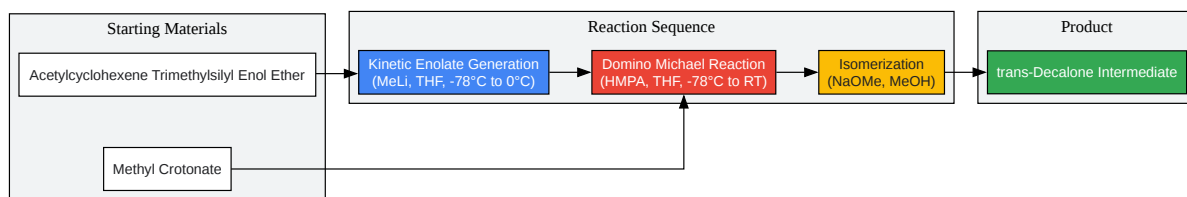
## Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of solanapyrones D and E.

Step	Product	Yield (%)	Reference
Domino Michael Reaction and Isomerization	trans-Decalone Intermediate	86	[2]
O-methylation of pyrone precursor	Methylated pyrone	77	[1]
MCPBA oxidation of sulfide	Sulfoxide intermediate	88	[1]
Final conversion to Solanapyrone D (from sulfoxide)	Solanapyrone D	69	[1]
Final conversion to Solanapyrone E (from sulfoxide)	Solanapyrone E	62	[1]

## Visualizations

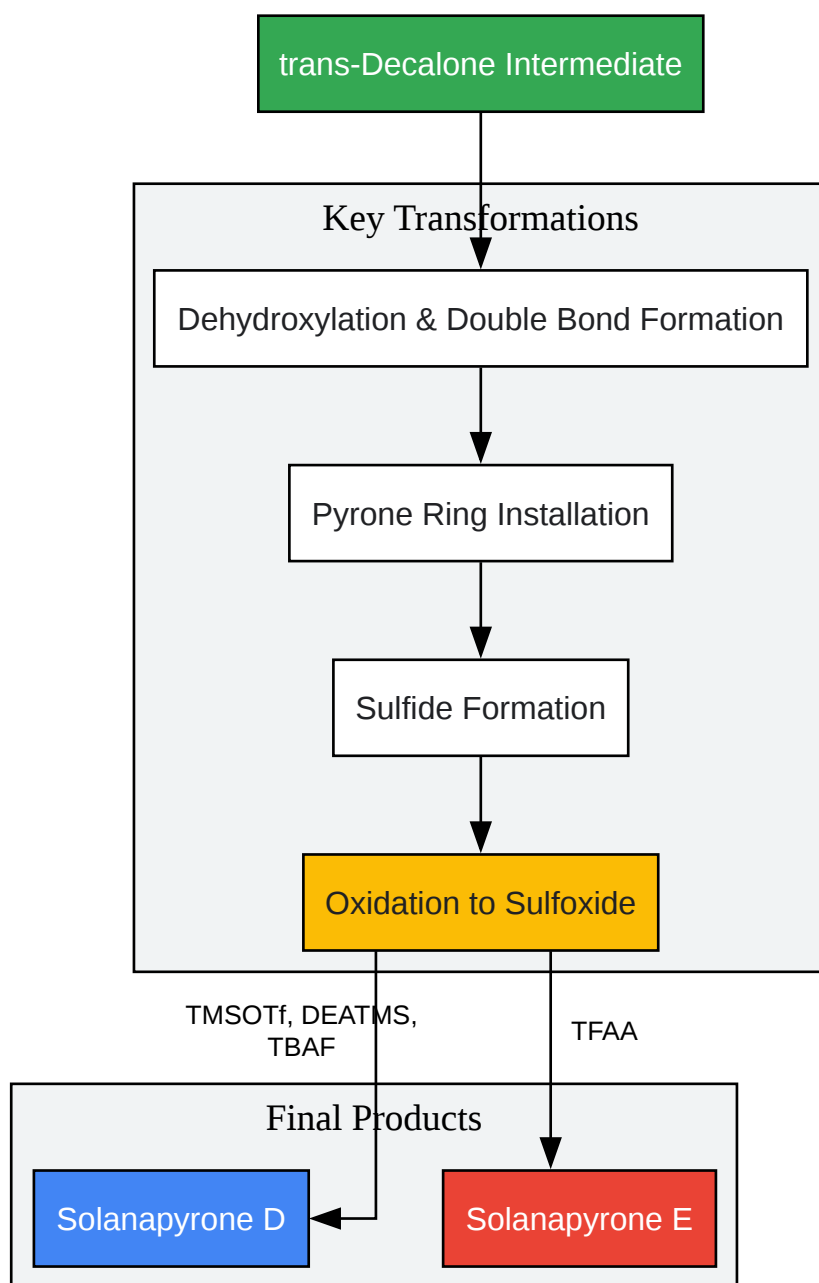
### Domino Michael Reaction Pathway



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Caption: Workflow for the synthesis of the trans-decalone intermediate.

## Logical Flow from Intermediate to Final Products



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Caption: Synthetic route from the decalin core to Solanapyrones D and E.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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